molecular formula C9H15ClO3 B1456294 6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one CAS No. 1263365-96-3

6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one

Cat. No.: B1456294
CAS No.: 1263365-96-3
M. Wt: 206.66 g/mol
InChI Key: KKPPJMGLSJKICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one is a useful research compound. Its molecular formula is C9H15ClO3 and its molecular weight is 206.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-chloro-1-(1,3-dioxolan-2-yl)hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO3/c10-4-2-1-3-8(11)7-9-12-5-6-13-9/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPPJMGLSJKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro substituent and a dioxolane ring, which are critical for its biological activity. The presence of the dioxolane moiety is known to enhance the solubility and stability of related compounds, facilitating their interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves its ability to act as a nucleophile. This allows it to participate in substitution reactions with electrophilic centers in target molecules, leading to the formation of covalent bonds. Additionally, the hydroxyl group present in similar dioxolane derivatives can engage in hydrogen bonding, influencing the compound's reactivity and biological efficacy.

Antiviral Activity

Research indicates that compounds with dioxolane structures have demonstrated significant antiviral properties. For instance, studies on dioxolane nucleosides have shown that they can inhibit reverse transcriptase in HIV, suggesting that this compound may possess similar antiviral capabilities . The dioxolane moiety stabilizes binding interactions between the drug and viral enzymes, enhancing its efficacy against resistant strains of HIV .

Antitumor Activity

The potential antitumor activity of this compound has not been extensively studied; however, related compounds within the dioxolane family have shown promise in various cancer models. For example, cephalotaxine derivatives exhibit significant antileukemic activity . The structural similarities may suggest that this compound could also be explored for its antitumor effects.

Case Studies and Research Findings

Study Findings
Study on Dioxolane Nucleosides (2007)Demonstrated that dioxolane derivatives inhibit HIV reverse transcriptase effectively.
Cephalotaxus Alkaloids Research (2017)Highlighted the antileukemic properties of compounds with similar structural features to dioxolanes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one
Reactant of Route 2
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6-Chloro-1-(1,3-dioxolan-2-yl)-hexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.